molecular formula C14H20FNO2 B14782621 5-Fluoro-N,N-diisopropyl-2-methoxybenzamide

5-Fluoro-N,N-diisopropyl-2-methoxybenzamide

Cat. No.: B14782621
M. Wt: 253.31 g/mol
InChI Key: BBAVSKMJGOVJFZ-UHFFFAOYSA-N
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Description

5-Fluoro-N,N-diisopropyl-2-methoxybenzamide is a chemical compound with the molecular formula C14H20FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 5-position, two isopropyl groups attached to the nitrogen atom, and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N,N-diisopropyl-2-methoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-fluoro-2-methoxybenzoic acid is converted to an amide group by reacting it with N,N-diisopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N,N-diisopropyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Yields 5-fluoro-2-methoxybenzoic acid and N,N-diisopropylamine.

Scientific Research Applications

5-Fluoro-N,N-diisopropyl-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Fluoro-N,N-diisopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The isopropyl groups and methoxy group contribute to its lipophilicity, affecting its distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzamide: Lacks the diisopropyl groups, affecting its chemical properties and applications.

    N,N-Diisopropyl-2-methoxybenzamide:

    5-Fluoro-N,N-dimethylbenzamide: Contains methyl groups instead of isopropyl groups, impacting its steric and electronic properties.

Uniqueness

5-Fluoro-N,N-diisopropyl-2-methoxybenzamide is unique due to the combination of the fluorine atom, isopropyl groups, and methoxy group, which collectively influence its chemical reactivity, biological interactions, and potential applications. This unique structure makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

5-fluoro-2-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H20FNO2/c1-9(2)16(10(3)4)14(17)12-8-11(15)6-7-13(12)18-5/h6-10H,1-5H3

InChI Key

BBAVSKMJGOVJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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